

Physical and chemical properties of N-carbamimidoylacetamide

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Compound of Interest

Compound Name: *N*-carbamimidoylacetamide

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An In-Depth Technical Guide to the Physical and Chemical Properties of **N**-carbamimidoylacetamide

Introduction

N-carbamimidoylacetamide, also known as N-acetylguanidine, is a derivative of guanidine featuring an acetyl group attached to one of the nitrogen atoms. This compound serves as a valuable building block and reagent in various chemical and biochemical research settings. Its structure, combining a highly basic guanidinium group with an amide functionality, imparts unique chemical characteristics that are of interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of the known physical and chemical properties of **N**-carbamimidoylacetamide, details relevant experimental protocols, and explores its potential applications based on existing literature.

Chemical Identity

The fundamental identification details for **N**-carbamimidoylacetamide are summarized below. These identifiers are crucial for accurate database searches and regulatory compliance.

Identifier	Value
IUPAC Name	N-(diaminomethylidene)acetamide[1][2]
Synonyms	1-Acetylguanidine, N-Acetylguanidine, N-(aminoiminomethyl)acetamide[1]
CAS Number	5699-40-1[1][3][4]
Molecular Formula	C ₃ H ₇ N ₃ O[1]
Molecular Weight	101.11 g/mol
InChI	InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)[1]
InChIKey	NGGXACLSAZXJGM-UHFFFAOYSA-N[1][4]
Canonical SMILES	CC(=O)NC(=N)N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and reactivity.

Property	Value / Description
Melting Point	181-183 °C[3]
Boiling Point	Data not available in cited literature.
Appearance	Data not available; typically a white to off-white solid.
Solubility	Specific quantitative data is not readily available. Given the polar nature of the amide and guanidine groups, it is expected to be soluble in water and polar organic solvents like DMSO and methanol.
pKa	A specific experimental pKa value is not available. The pKa of the guanidinium group is typically around 13.5, making it a strong base. The amide proton is significantly less acidic, with a pKa generally above 17.
LogP	An experimental value is not available. The high polarity suggests a low LogP value, indicating hydrophilicity.

Stability and Reactivity

N-carbamimidoylacetamide is generally stable under standard conditions. The guanidine group is a strong base and can be protonated to form a stable guanidinium salt. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, yielding acetic acid and guanidine.

Experimental Protocols

Synthesis of N-carbamimidoylacetamide

A common synthetic route to **N-carbamimidoylacetamide** involves the acylation of guanidine. A detailed experimental protocol based on general chemical principles is provided below.

Objective: To synthesize **N-carbamimidoylacetamide** via the acetylation of guanidine hydrochloride.

Materials:

- Guanidine hydrochloride
- Acetic anhydride
- A suitable base (e.g., Sodium hydroxide or Triethylamine)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Hydrochloric acid (for pH adjustment)
- Distilled water
- Sodium sulfate (for drying)

Procedure:

- Preparation of Free Guanidine: Dissolve guanidine hydrochloride in a minimal amount of water and treat with an equimolar amount of a strong base like sodium hydroxide to liberate the free guanidine base.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the free guanidine in an anhydrous solvent like THF.
- Acetylation: Cool the suspension in an ice bath. Add acetic anhydride dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by slowly adding water. If necessary, adjust the pH to neutral.
- Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

- Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
- Characterization: Confirm the identity and purity of the final product using techniques like ^1H NMR, ^{13}C NMR, and IR spectroscopy.

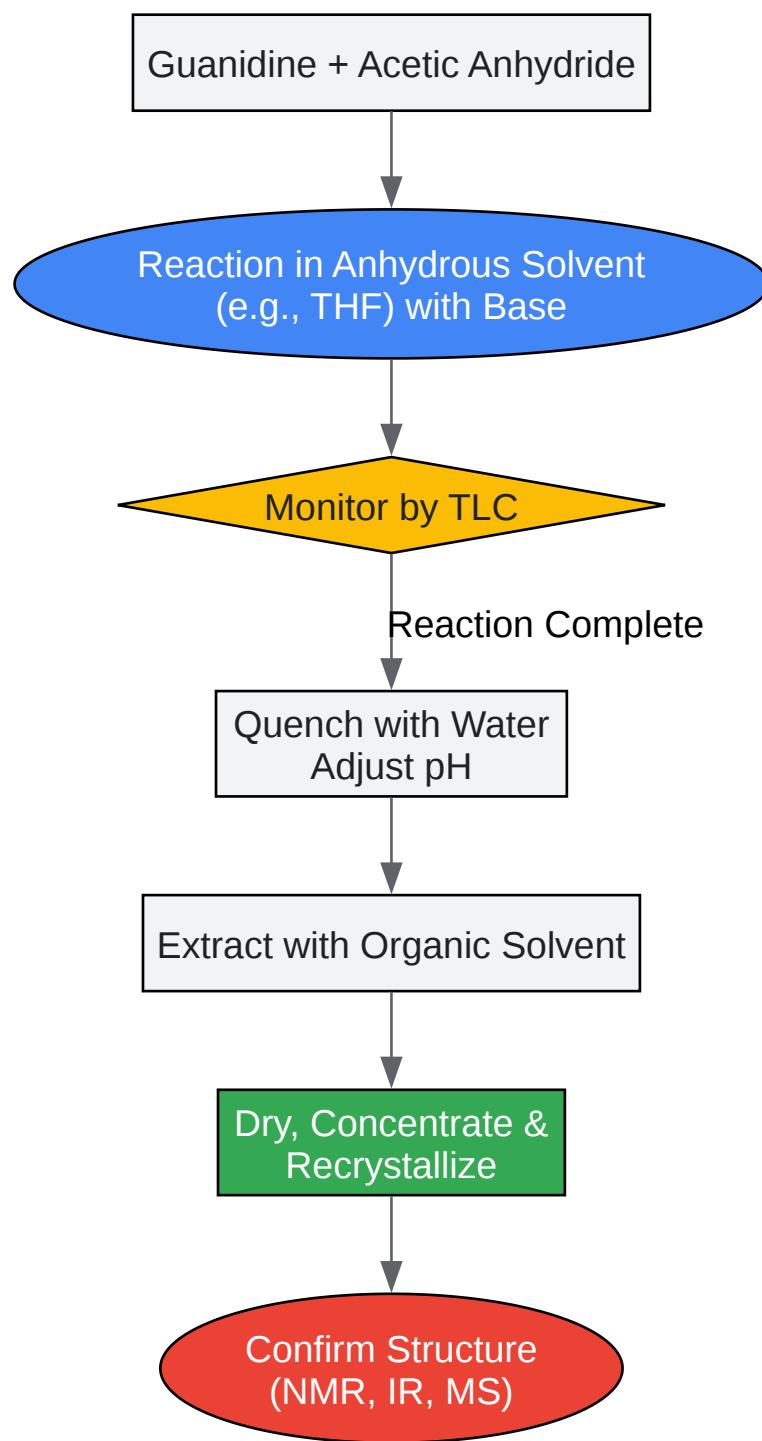


Diagram 1: General Synthesis Workflow for N-carbamimidoylacetamide

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Caption: General Synthesis Workflow for **N-carbamimidoylacetamide**.

Analytical Characterization

The structural confirmation of **N-carbamimidoylacetamide** relies on standard spectroscopic methods.

- Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups (around $3100\text{-}3500\text{ cm}^{-1}$), a strong C=O stretch for the amide carbonyl (around $1650\text{-}1680\text{ cm}^{-1}$), and C=N stretching for the imine group (around $1600\text{-}1650\text{ cm}^{-1}$).
[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show a singlet for the methyl (CH_3) protons around 2.0 ppm. The N-H protons of the guanidine and amide groups would appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration.
 - ^{13}C NMR: The spectrum would display a signal for the methyl carbon, a signal for the amide carbonyl carbon, and a signal for the guanidinyl carbon.

Biological and Pharmacological Relevance

Known Applications

N-carbamimidoylacetamide has a variety of uses in scientific research. It is employed as a reagent in biochemical reactions, acts as a scavenger for reactive oxygen species, and serves as a substrate for different enzymes.[\[3\]](#)[\[5\]](#) Furthermore, it has been utilized in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug ibuprofen.[\[3\]](#)

Potential for Drug Discovery

While specific biological activities for **N-carbamimidoylacetamide** are not extensively documented, the chemical scaffolds it contains are present in many biologically active molecules. Derivatives of related structures such as thiosemicarbazides, carbamates, and other acetamides have shown promise as antimicrobial and antiproliferative agents.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This suggests that **N-carbamimidoylacetamide** could serve as a valuable starting point for the development of new therapeutic agents. A general workflow for screening the biological activity of such a compound is outlined below.

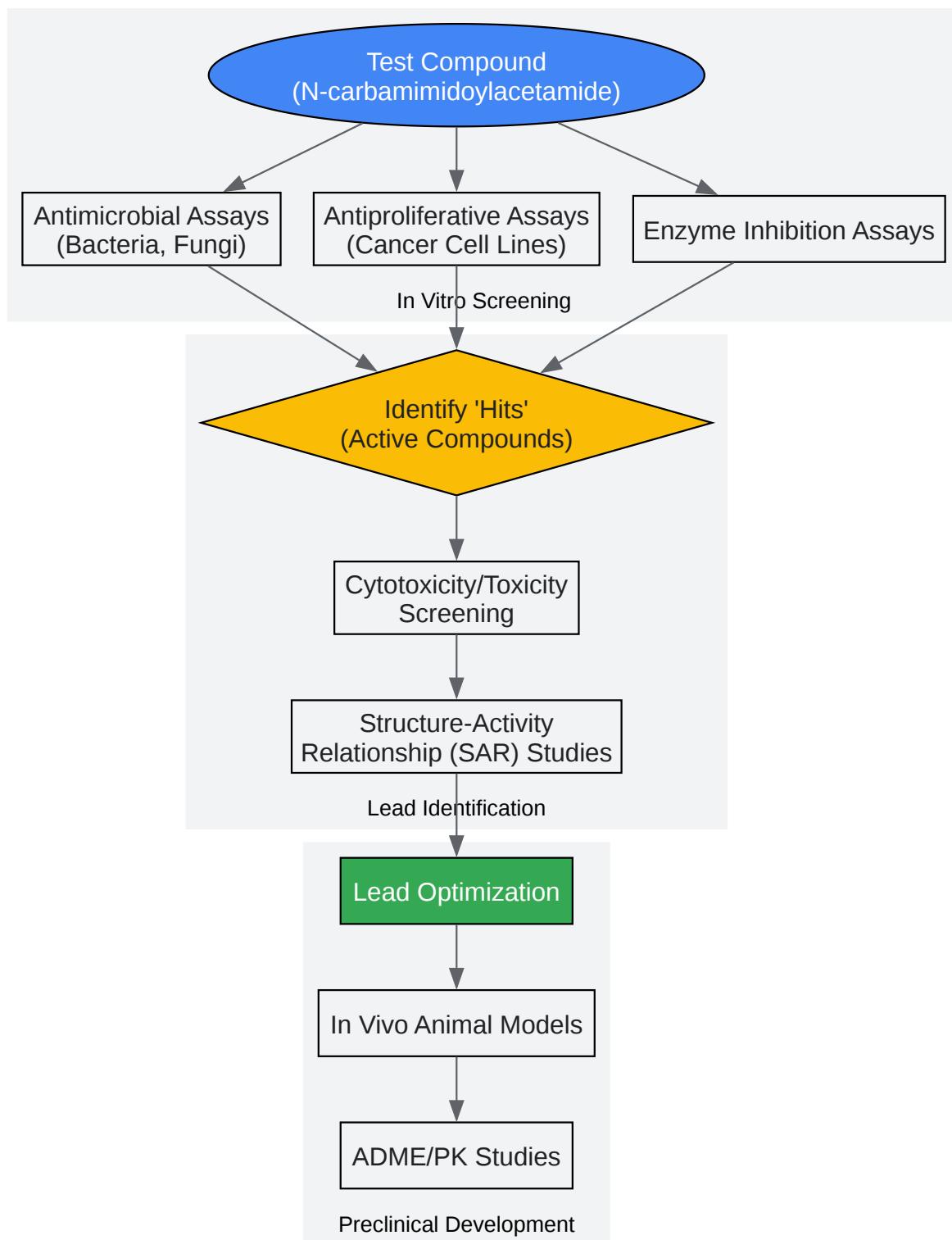


Diagram 2: General Biological Activity Screening Workflow

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Caption: General Biological Activity Screening Workflow.

Conclusion

N-carbamimidoylacetamide is a well-defined chemical entity with established physical properties and clear synthetic pathways. Its primary value lies in its application as a versatile reagent and building block in both chemical synthesis and biochemical studies. While direct pharmacological data is limited, its structural relationship to known bioactive compounds suggests a promising potential for future exploration in drug discovery programs, particularly in the fields of antimicrobial and anticancer research. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

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